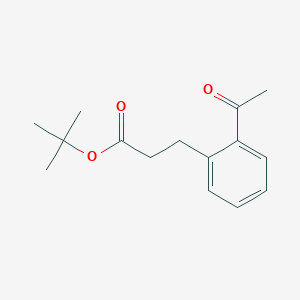
tert-Butyl 3-(2-acetylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-acétylphényl)propanoate de tert-butyle: est un composé organique de formule moléculaire C15H20O3. C'est un ester dérivé de la réaction entre l'alcool tert-butylique et l'acide 3-(2-acétylphényl)propanoïque. Ce composé est d'intérêt dans divers domaines de la chimie en raison de ses caractéristiques structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 3-(2-acétylphényl)propanoate de tert-butyle implique généralement l'estérification de l'acide 3-(2-acétylphényl)propanoïque avec l'alcool tert-butylique en présence d'un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est généralement effectuée sous reflux pour assurer une conversion complète des réactifs en l'ester désiré.
Méthodes de production industrielle: En milieu industriel, la production de 3-(2-acétylphényl)propanoate de tert-butyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs acides solides dans un réacteur à lit fixe peut également être utilisée pour faciliter la réaction d'estérification tout en minimisant la formation de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions: Le 3-(2-acétylphényl)propanoate de tert-butyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe ester en un alcool.
Substitution: Le groupe ester peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides pour réaliser la substitution.
Principaux produits:
Oxydation: Formation d'acide 3-(2-acétylphényl)propanoïque.
Réduction: Formation de 3-(2-hydroxyphényl)propanoate.
Substitution: Formation de divers esters ou amides substitués.
Applications De Recherche Scientifique
Chimie: Le 3-(2-acétylphényl)propanoate de tert-butyle est utilisé comme intermédiaire en synthèse organique, en particulier dans la préparation de molécules plus complexes pour les produits pharmaceutiques et les agrochimiques.
Biologie: En recherche biologique, ce composé peut être utilisé pour étudier les réactions d'estérification et d'hydrolyse catalysées par les enzymes, fournissant des informations sur les voies métaboliques impliquant les esters.
Médecine: Les dérivés du composé peuvent avoir des applications thérapeutiques potentielles, y compris comme prodrogues qui libèrent des principes actifs pharmaceutiques lors de l'hydrolyse dans l'organisme.
Industrie: Dans le secteur industriel, le 3-(2-acétylphényl)propanoate de tert-butyle est utilisé dans la fabrication de produits chimiques de spécialité, notamment les parfums et les arômes.
Mécanisme d'action
Le mécanisme par lequel le 3-(2-acétylphényl)propanoate de tert-butyle exerce ses effets implique l'interaction de son groupe ester avec diverses cibles moléculaires. Le groupe ester peut subir une hydrolyse pour libérer l'acide et l'alcool correspondants, qui peuvent ensuite participer à d'autres réactions biochimiques. Les voies moléculaires impliquées comprennent l'hydrolyse des esters catalysée par les estérases et les transformations métaboliques subséquentes.
Mécanisme D'action
The mechanism by which tert-Butyl 3-(2-acetylphenyl)propanoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved include ester hydrolysis catalyzed by esterases and subsequent metabolic transformations.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3-(2-hydroxyethoxy)propanoate de tert-butyle
- 3-(2-cyanoéthoxy)propanoate de tert-butyle
- 3-(2-aminoéthoxy)propanoate de tert-butyle
Unicité: Le 3-(2-acétylphényl)propanoate de tert-butyle est unique en raison de la présence du groupe acétylphényle, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres esters similaires. Cette caractéristique structurale permet des interactions spécifiques dans les systèmes chimiques et biologiques, ce qui en fait un composé précieux pour des applications ciblées.
Propriétés
Numéro CAS |
820963-22-2 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
tert-butyl 3-(2-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(16)13-8-6-5-7-12(13)9-10-14(17)18-15(2,3)4/h5-8H,9-10H2,1-4H3 |
Clé InChI |
MYLINLFWRHWKGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
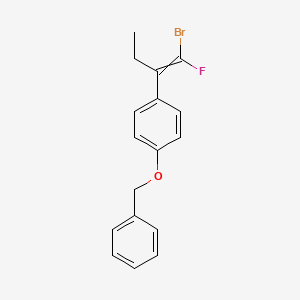
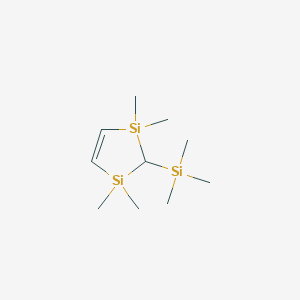

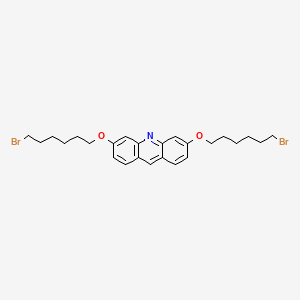
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
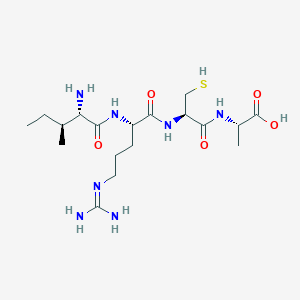
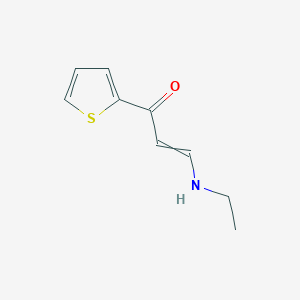
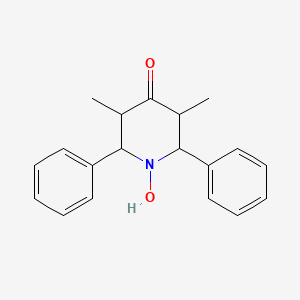
![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
